(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, a benzodioxin ring, and a butyl(methyl)amino group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzodioxin Ring: This step typically involves the use of chlorinated aromatic compounds and suitable reagents to form the benzodioxin structure.
Attachment of the Butyl(methyl)amino Group: This is usually done through nucleophilic substitution reactions, where the amino group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and aromatic rings can be reduced under suitable conditions.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could yield various substituted benzodioxin derivatives.
Scientific Research Applications
(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Polynitroaromatic Compounds: These compounds share some structural similarities and are used in various chemical reactions.
Uniqueness
(2Z)-7-{[butyl(methyl)amino]methyl}-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one: stands out due to its combination of a benzofuran core, benzodioxin ring, and butyl(methyl)amino group
Properties
Molecular Formula |
C23H24ClNO5 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H24ClNO5/c1-3-4-7-25(2)11-18-19(26)6-5-17-21(27)20(30-23(17)18)10-14-8-16(24)9-15-12-28-13-29-22(14)15/h5-6,8-10,26H,3-4,7,11-13H2,1-2H3/b20-10- |
InChI Key |
DYJHEECXHLSXDY-JMIUGGIZSA-N |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Cl)/C2=O)O |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Cl)C2=O)O |
Origin of Product |
United States |
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